2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole moiety linked via an ethyl bridge to a 1H-1,2,3-triazole ring substituted with a 3-methyl-1,2,4-oxadiazole group. Its molecular formula is C₁₇H₂₀N₆O₃ (MW: 356.39 g/mol). The structural complexity arises from the integration of three distinct heterocycles: oxazole, triazole, and oxadiazole. Such hybrid architectures are often designed to enhance bioavailability and target specificity in medicinal chemistry, leveraging the pharmacophoric properties of each ring system .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3/c1-8-11(9(2)23-18-8)6-13(22)15-4-5-21-7-12(17-20-21)14-16-10(3)19-24-14/h7H,4-6H2,1-3H3,(H,15,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITMHSILEJKBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of individual heterocyclic rings, followed by their sequential coupling through various chemical reactions. Common synthetic routes include:
Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives.
Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reactions: The final step involves coupling the heterocyclic rings with the acetamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s uniqueness lies in its combination of oxazole, triazole, and oxadiazole motifs. Below is a comparative analysis with similar molecules:
*LogP estimated via computational tools (e.g., ChemDraw).
Critical Analysis
Triazole Isomerism: The target compound’s 1,2,3-triazole differs from the 1,2,4-triazole in analogs.
Oxadiazole Positional Isomerism : The 1,2,4-oxadiazole in the target vs. 1,3,4-oxadiazole in compounds impacts electronic distribution. 1,2,4-Oxadiazoles are more electron-deficient, possibly enhancing metabolic stability .
Hybridization : Combining oxazole (a π-electron-rich ring) with triazole and oxadiazole (electron-deficient) may optimize solubility and membrane permeability compared to simpler analogs .
Research Findings from Analogous Compounds
- Triazole Derivatives : 1,2,4-triazol-5-one derivatives demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
- Oxadiazole-Acetamide Hybrids : Compounds like those in show IC₅₀ values of 10–50 µM against cancer cell lines (e.g., MCF-7) due to topoisomerase II inhibition .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its immunomodulatory effects and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.35 g/mol. The structure features an oxazole ring and a triazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research has indicated that derivatives of oxazole and oxadiazole exhibit significant biological activities including anti-inflammatory, antimicrobial, and immunomodulatory effects. The specific compound under examination has shown promise in various studies:
1. Immunomodulatory Effects
Studies have highlighted the immunoregulatory properties of isoxazole derivatives. For instance:
- In vitro studies demonstrated that similar compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by phytohemagglutinin (PHA), indicating potential immunosuppressive activity .
- In vivo studies showed that certain oxazole derivatives could modulate the humoral immune response and affect cytokine production, suggesting their use as therapeutic agents in autoimmune diseases .
2. Antimicrobial Activity
Oxadiazole derivatives have been reported to possess antimicrobial properties against various pathogens:
- A related compound demonstrated effectiveness against Mycobacterium tuberculosis strains, showcasing its potential as an anti-tubercular agent .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds:
- Compounds similar to the one exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
Case Studies
Several case studies provide insights into the biological activity of compounds with similar structures:
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of key enzymes involved in inflammatory responses.
- Modulation of cytokine production , particularly TNF-alpha and interleukins, which play crucial roles in immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
